molecular formula C6H11NO2 B2861107 5-Hydroxy-1-methylpiperidin-2-one CAS No. 33342-01-7

5-Hydroxy-1-methylpiperidin-2-one

Cat. No.: B2861107
CAS No.: 33342-01-7
M. Wt: 129.159
InChI Key: UCSPSEUVPQTOQD-UHFFFAOYSA-N
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Description

5-Hydroxy-1-methylpiperidin-2-one is a heterocyclic organic compound with the molecular formula C6H11NO2. It is known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by a piperidine ring substituted with a hydroxyl group and a methyl group, making it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Hydroxy-1-methylpiperidin-2-one can be synthesized through several methods. One common approach involves the hydroxylation of 1-methylpiperidin-2-one using suitable oxidizing agents. The reaction typically requires controlled conditions to ensure selective hydroxylation at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1-methylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form 1-methylpiperidin-2-one.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-oxo-1-methylpiperidin-2-one.

    Reduction: Formation of 1-methylpiperidin-2-one.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

5-Hydroxy-1-methylpiperidin-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1-Methylpiperidin-2-one: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    5-Oxo-1-methylpiperidin-2-one: An oxidized derivative with different chemical properties.

    2-Hydroxy-1-methylpiperidin-3-one: A positional isomer with the hydroxyl group at a different position.

Uniqueness

5-Hydroxy-1-methylpiperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxyl group allows for various chemical modifications, making it a valuable intermediate in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

5-hydroxy-1-methylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-7-4-5(8)2-3-6(7)9/h5,8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSPSEUVPQTOQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CCC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33342-01-7
Record name 5-hydroxy-1-methylpiperidin-2-one
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